5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A new compound, closely related to the target compound, was synthesized and characterized, providing foundational knowledge for further studies in this area (Idhayadhulla, Kumar, & Nasser, 2010).
Antimicrobial Potential
- Derivatives of pyrrole, similar to the target compound, have been explored for their potential as antimicrobial agents. This underscores the relevance of such compounds in the search for new antimicrobial solutions (2020).
Chemical Transformations
- The transformation of related compounds into various derivatives illustrates the versatility and potential of these chemical structures for diverse applications in scientific research (Žugelj et al., 2009).
Synthesis Methods
- Research into efficient synthesis methods of related compounds, such as chloro-2-oxo-butanoate, highlights the ongoing development of new synthetic routes which could be applicable to the target compound (Yuanbiao et al., 2016).
Anticancer Activity
- The synthesis and evaluation of compounds structurally related to the target compound for anticancer activity indicate its potential utility in medicinal chemistry (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Reactivity and Derivative Formation
- Studies on the reactivity and derivative formation of closely related compounds provide insights into the chemical properties and potential applications of the target compound (Tverdokhlebov et al., 2004).
Antibacterial Activity
- The investigation of similar compounds for antibacterial activity against various bacterial strains emphasizes the significance of these compounds in developing new antibacterial agents (Patel & Patel, 2015).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
5-ethyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-7-8(9(13)14)11-10(15-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJZDRJRIYWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N2C=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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